5-Bromo-7,8-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7,8-dimethylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound has a molecular formula of C11H10BrN and is characterized by a bromine atom at the 5th position and two methyl groups at the 7th and 8th positions on the quinoline ring.
Scientific Research Applications
5-Bromo-7,8-dimethylquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and molecular targets.
Material Science: It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Chemical Synthesis: The compound is employed as an intermediate in the synthesis of more complex quinoline derivatives and other heterocyclic compounds.
Future Directions
Quinoline motifs continue to be a focus in synthetic and medicinal chemistry due to their various applications. There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future directions may include the development of more environmentally friendly synthesis methods and further exploration of the pharmacological activities of quinoline derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7,8-dimethylquinoline can be achieved through various methods. One common approach involves the bromination of 7,8-dimethylquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often involves large-scale bromination reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7,8-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles such as nitronium ions or sulfonyl chlorides attack the quinoline ring.
Oxidation and Reduction: The methyl groups at the 7th and 8th positions can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be performed to modify the quinoline ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives with various functional groups.
Electrophilic Substitution: Formation of nitro, sulfonyl, or other electrophilic-substituted quinoline derivatives.
Oxidation: Formation of quinoline carboxylic acids or aldehydes.
Reduction: Formation of reduced quinoline derivatives with modified ring structures.
Mechanism of Action
The mechanism of action of 5-Bromo-7,8-dimethylquinoline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The bromine atom and methyl groups on the quinoline ring can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethylquinoline: Lacks the bromine atom at the 5th position, resulting in different reactivity and biological activity.
5-Bromoquinoline: Lacks the methyl groups at the 7th and 8th positions, affecting its electronic properties and applications.
8-Methylquinoline:
Uniqueness
5-Bromo-7,8-dimethylquinoline is unique due to the presence of both the bromine atom and two methyl groups on the quinoline ring. This specific substitution pattern imparts distinct electronic and steric properties, making it valuable for targeted chemical synthesis and specialized applications in medicinal and material sciences.
Properties
IUPAC Name |
5-bromo-7,8-dimethylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-7-6-10(12)9-4-3-5-13-11(9)8(7)2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICXKRYMZSCTRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.